![molecular formula C6H10Cl2N2 B1450312 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride CAS No. 1390654-37-1](/img/structure/B1450312.png)
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Overview
Description
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (CM-DMHI-HCl) is a chlorinated analogue of 4,5-dimethyl-1H-imidazole hydrochloride (DMHI-HCl). This compound is primarily used as a reagent in various types of chemical synthesis, and is also used in scientific research applications. In
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of imidazole derivatives, including structural analogs to 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. A study detailed the synthesis of imidazole derivatives via a solvent-free pathway, examining their spectroscopic properties and reactivity through experimental and computational approaches. These compounds demonstrated significant reactivity, making them potential candidates for further chemical and pharmaceutical research (Hossain et al., 2018).
Computational Studies and Molecular Docking
Computational studies have been employed to predict the reactive properties of imidazole derivatives. These studies include density functional theory (DFT) calculations and molecular dynamics (MD) simulations, offering insights into the molecular interactions and potential biological activities of these compounds. For instance, molecular docking has suggested that certain imidazole derivatives could exhibit inhibitory activity against specific proteins, indicating their potential in drug discovery (Thomas et al., 2018).
Chemical Reactivity and Molecular Dynamics
Further research has delved into the chemical reactivity of imidazole derivatives, with studies focusing on their molecular orbitals, electrostatic potential, and bond dissociation energies. Molecular dynamics simulations have been used to examine the stability and interaction of these molecules with water, revealing their solvation effects and potential application areas in medicinal chemistry and materials science (Ohta et al., 2000).
Corrosion Inhibition
Imidazole derivatives have also been investigated for their corrosion inhibition properties. Novel imidazoline derivatives, for example, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. These findings suggest the application of such compounds in protecting metal surfaces from corrosion, which is vital in industrial processes and infrastructure maintenance (Zhang et al., 2015).
properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXOWIZDUYCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.